molecular formula C8H17ClN2O B11716515 4-(3-Methylazetidin-3-yl)morpholine hydrochloride

4-(3-Methylazetidin-3-yl)morpholine hydrochloride

Cat. No.: B11716515
M. Wt: 192.68 g/mol
InChI Key: ONBNMHSFXQAYFM-UHFFFAOYSA-N
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Description

4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O and a molecular weight of 229.15 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a methyl-substituted azetidine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve the desired purity level. The compound is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylazetidin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(3-Methylazetidin-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine hydrochloride
  • (3-Methylazetidin-3-yl)methanol hydrochloride
  • 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

Uniqueness

4-(3-Methylazetidin-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the combination of a morpholine ring and a methyl-substituted azetidine ring. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

4-(3-Methylazetidin-3-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3-methylazetidine group, which contributes to its unique pharmacological profile. The molecular formula is C10H18ClN3OC_{10}H_{18}ClN_3O, with a molecular weight of approximately 221.73 g/mol.

Research indicates that compounds containing morpholine and azetidine moieties often exhibit significant interactions with biological targets, including enzymes and receptors involved in various disease pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

  • Binding Affinity : The compound may interact effectively with certain receptors, potentially modulating their activity.
  • Inhibition of Multidrug Resistance (MDR) : Similar compounds have shown the ability to reverse MDR in bacterial strains, enhancing the efficacy of existing antibiotics .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential against multidrug-resistant bacteria by enhancing antibiotic efficacy .
Cytotoxicity Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation .
Enzyme Interaction Potential modulation of enzyme activity related to cancer and infection pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study examining the effects of morpholine derivatives on resistant bacterial strains, this compound demonstrated significant enhancement in the effectiveness of β-lactam antibiotics against MRSA strains. This suggests a role as an antibiotic adjuvant, potentially through inhibition of efflux pumps like AcrAB-TolC .
  • Cytotoxic Studies : A recent investigation into azetidine derivatives indicated that this compound showed selective cytotoxicity towards various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .
  • Pharmacokinetics : Studies on related morpholine compounds have highlighted favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which may extend to this compound .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

4-(3-methylazetidin-3-yl)morpholine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;/h9H,2-7H2,1H3;1H

InChI Key

ONBNMHSFXQAYFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)N2CCOCC2.Cl

Origin of Product

United States

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